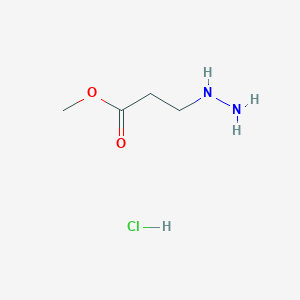
Methyl 3-hydrazinylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydrazinylpropanoate hydrochloride: is a chemical compound with significant applications in various fields of scientific research. It is a derivative of hydrazine and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydrazinylpropanoate hydrochloride typically involves the reaction of methyl acrylate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH2=CHCOOCH3+NH2NH2→CH3NHNHCOOCH3
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-hydrazinylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Applications De Recherche Scientifique
Methyl 3-hydrazinylpropanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Methyl 3-hydrazinylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophiles. The compound’s hydrazine moiety is particularly reactive, making it useful in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Hydrazine: A simple hydrazine derivative with similar reactivity but different applications.
Methyl hydrazine: Another hydrazine derivative with distinct chemical properties and uses.
3-Hydrazinylpropanoic acid: A related compound with similar structural features but different functional groups.
Uniqueness: Methyl 3-hydrazinylpropanoate hydrochloride is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it particularly valuable in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C4H11ClN2O2 |
|---|---|
Poids moléculaire |
154.59 g/mol |
Nom IUPAC |
methyl 3-hydrazinylpropanoate;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-8-4(7)2-3-6-5;/h6H,2-3,5H2,1H3;1H |
Clé InChI |
XMWZNNVPWUCKBB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCNN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
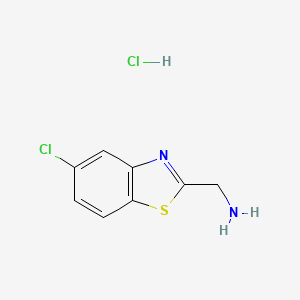

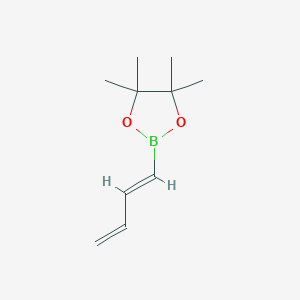
![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)


![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
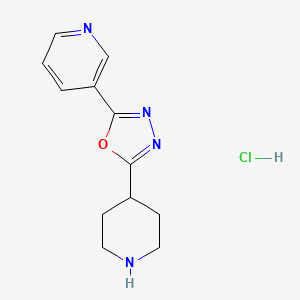
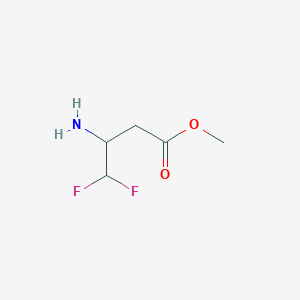
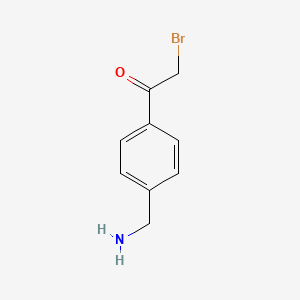
![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)
